molecular formula C21H21F3N2O3S B12029486 Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 617696-21-6

Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12029486
CAS No.: 617696-21-6
M. Wt: 438.5 g/mol
InChI Key: UFANLBVCQZZGAU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a synthetic organic compound that belongs to the thienopyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution with the butoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the nitro group (if present) to form amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate would depend on its specific interactions with biological targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group could enhance its binding affinity

Properties

CAS No.

617696-21-6

Molecular Formula

C21H21F3N2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C21H21F3N2O3S/c1-3-5-10-29-13-8-6-12(7-9-13)15-11-14(21(22,23)24)16-17(25)18(20(27)28-4-2)30-19(16)26-15/h6-9,11H,3-5,10,25H2,1-2H3

InChI Key

UFANLBVCQZZGAU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OCC)N

Origin of Product

United States

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